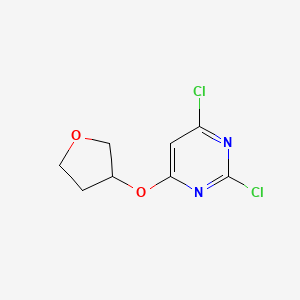

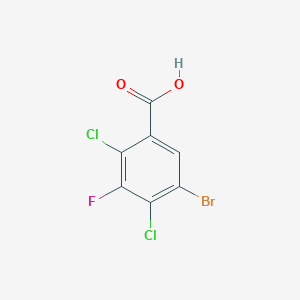

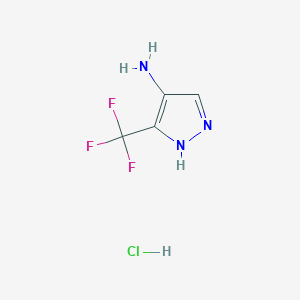

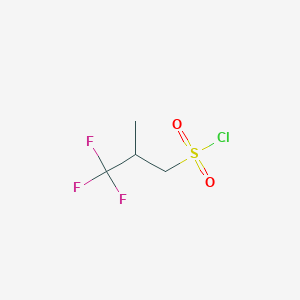

![molecular formula C6H10F3NOS B6598586 2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide CAS No. 1431877-91-6](/img/structure/B6598586.png)

2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide

Overview

Description

“2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide” is an organosulfur compound and a member of the class of sulfinamides . It is also known as tert-Butanesulfinamide or Ellman’s sulfinamide . Both enantiomeric forms are commercially available and are used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines .

Synthesis Analysis

The synthesis of this compound involves enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide . The chiral ligand used together with vanadyl acetylacetonate was prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .Molecular Structure Analysis

The molecular formula of this compound is C6H10F3NOS . Its molecular weight is 201.21 g/mol .Chemical Reactions Analysis

Condensation with ketones and aldehydes yields the corresponding N-tert-butanesulfinyl aldimines and ketimines . These intermediates are more resistant to hydrolysis than other imines but more reactive towards nucleophiles . A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary .Physical And Chemical Properties Analysis

This compound is a white to off-white crystalline solid . It has a melting point of 102 to 105 °C .Scientific Research Applications

2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide is a versatile reagent used in a variety of organic synthesis reactions. It is used to synthesize a range of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. It has also been used in the synthesis of polymers, dyes, and other materials. In addition, this compound has been used as a catalyst in a variety of organic reactions.

Mechanism of Action

2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide is a reagent that is used in a variety of organic syntheses. It acts as a nucleophile, attacking electrophilic centers on other molecules. This reaction is highly efficient and can be carried out under mild conditions. The reaction produces a variety of products, including polymers, dyes, and other materials.

Biochemical and Physiological Effects

This compound has been used in a variety of research applications, but its biochemical and physiological effects are still largely unknown. It is important to note that this compound is not approved for human consumption and should not be used as a drug or supplement.

Advantages and Limitations for Lab Experiments

2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide is a highly efficient reagent that can be used in a variety of organic syntheses. It is a versatile reagent that can be used in a variety of reactions, including polymerization, dye formation, and other materials. However, it is important to note that this compound is not approved for human consumption and should not be used as a drug or supplement.

Future Directions

The future of 2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide is promising, as its unique chemical structure and properties make it a valuable reagent for many organic syntheses. Possible future directions for this compound include further research into its biochemical and physiological effects, as well as its potential applications in drug and supplement synthesis. Additionally, further research into its potential uses in the synthesis of polymers, dyes, and other materials is warranted. Finally, this compound could be used as a catalyst in a variety of organic reactions, which could lead to the development of new and improved synthetic methods.

Synthesis Methods

2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide can be synthesized from the reaction of 2-chloro-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide (2-CTFEPS) with trimethylsilyl chloride in the presence of a base. This reaction produces this compound and trimethylsilyl chloride as byproducts. The reaction is highly efficient and can be carried out under mild conditions.

properties

IUPAC Name |

(NE)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3/b10-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTNZADFUQGXSR-ONNFQVAWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)/N=C/C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219607-83-6, 929642-48-8, 1431877-91-6 | |

| Record name | N-((E)-2,2,2-Trifluoroethylidene)-(R)-tert-butanesulfinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N(E),S(S)-N-(2,2,2-Trifluoroethylidene)-tert-butanesulfinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[3-(1,3-dioxaindan-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B6598559.png)